molecular formula C31H22F3NO3 B4315541 N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide

Cat. No.: B4315541
M. Wt: 513.5 g/mol
InChI Key: IORJZAUMEYYXEQ-UHFFFAOYSA-N
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Description

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a trifluoromethyl group, and a naphthamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide typically involves multiple steps, starting with the preparation of the biphenyl-2-yloxy intermediate This intermediate is then reacted with a trifluoromethyl-substituted phenyl compound under specific conditions to form the desired product Common reagents used in these reactions include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide is unique due to its combination of biphenyl, trifluoromethyl, and naphthamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methoxy-N-[2-(2-phenylphenoxy)-5-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F3NO3/c1-37-29-24-13-6-5-11-21(24)15-17-25(29)30(36)35-26-19-22(31(32,33)34)16-18-28(26)38-27-14-8-7-12-23(27)20-9-3-2-4-10-20/h2-19H,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORJZAUMEYYXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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